Vardenafil

Vue d'ensemble

Description

BAY38-9456, également connu sous le nom de chlorhydrate de vardénafil trihydraté, est un inhibiteur sélectif de la phosphodiestérase de type 5 spécifique du monophosphate cyclique de guanosine. Il est principalement utilisé comme traitement oral pour le traitement de la dysfonction érectile. Le composé agit en augmentant le flux sanguin vers le pénis pendant la stimulation sexuelle, ce qui aide à obtenir et à maintenir une érection .

Méthodes De Préparation

La synthèse de BAY38-9456 implique plusieurs étapes, commençant par la préparation de la structure de base suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base est synthétisée par une série de réactions de condensation et de cyclisation.

Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base par des réactions de substitution.

Purification : Le composé final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour obtenir la pureté souhaitée.

Les méthodes de production industrielle du BAY38-9456 impliquent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures strictes de contrôle de la qualité pour maintenir la cohérence et la sécurité .

Analyse Des Réactions Chimiques

BAY38-9456 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Les réactions de substitution sont couramment utilisées pour introduire différents groupes fonctionnels dans le composé.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

BAY38-9456 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des enzymes phosphodiestérases.

Biologie : Le composé est utilisé pour étudier le rôle du monophosphate cyclique de guanosine dans les voies de signalisation cellulaire.

Médecine : BAY38-9456 est largement étudié pour son potentiel thérapeutique dans le traitement de la dysfonction érectile et d'autres affections connexes.

Mécanisme d'action

Le mécanisme d'action de BAY38-9456 implique l'inhibition de la phosphodiestérase de type 5 spécifique du monophosphate cyclique de guanosine. Cette enzyme est responsable de la dégradation du monophosphate cyclique de guanosine dans le corps caverneux du pénis. En inhibant cette enzyme, BAY38-9456 augmente les niveaux de monophosphate cyclique de guanosine, conduisant à la relaxation des cellules musculaires lisses et à l'augmentation du flux sanguin vers le pénis, ce qui entraîne une érection .

Applications De Recherche Scientifique

BAY38-9456 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the inhibition of phosphodiesterase enzymes.

Biology: The compound is used to investigate the role of cyclic guanosine monophosphate in cellular signaling pathways.

Medicine: BAY38-9456 is extensively studied for its therapeutic potential in treating erectile dysfunction and other related conditions.

Mécanisme D'action

The mechanism of action of BAY38-9456 involves the inhibition of cyclic guanosine monophosphate-specific phosphodiesterase type 5. This enzyme is responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum of the penis. By inhibiting this enzyme, BAY38-9456 increases the levels of cyclic guanosine monophosphate, leading to relaxation of smooth muscle cells and increased blood flow to the penis, resulting in an erection .

Comparaison Avec Des Composés Similaires

BAY38-9456 est similaire à d'autres inhibiteurs de la phosphodiestérase de type 5 tels que le sildénafil et le tadalafil. il possède des propriétés uniques qui le distinguent de ces composés :

Puissance : BAY38-9456 est un inhibiteur plus puissant de la phosphodiestérase de type 5 par rapport au sildénafil et au tadalafil.

Sélectivité : Bien que BAY38-9456 ait une sélectivité plus faible pour les autres isoformes de la phosphodiestérase par rapport au tadalafil, il est toujours très efficace pour inhiber la phosphodiestérase de type 5.

Pharmacocinétique : Le profil pharmacocinétique de BAY38-9456 diffère de celui du sildénafil et du tadalafil, conduisant à des variations dans l'apparition et la durée d'action.

Les composés similaires comprennent :

- Sildénafil

- Tadalafil

- Avanafil

Ces composés partagent un mécanisme d'action similaire mais diffèrent en termes de puissance, de sélectivité et de propriétés pharmacocinétiques .

Activité Biologique

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used in the treatment of erectile dysfunction (ED). Its mechanism of action, pharmacokinetics, and biological effects have been extensively studied, revealing critical insights into its efficacy and safety profile.

This compound enhances erectile function by inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). During sexual stimulation, nitric oxide (NO) is released, leading to increased cGMP levels in the corpus cavernosum. This results in smooth muscle relaxation and increased blood flow, facilitating an erection. This compound's selectivity for PDE5 over other phosphodiesterases contributes to its effectiveness in treating ED.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life. Key pharmacokinetic parameters include:

- Tmax (Time to Maximum Concentration): Approximately 40-60 minutes in fasted individuals.

- Half-Life (T1/2): About 4 hours.

- Bioavailability: Approximately 14.5%.

- Volume of Distribution: 208 L.

- Protein Binding: ~95% bound to plasma proteins.

High-fat meals can delay absorption but do not significantly affect overall bioavailability .

Inhibition of PDE5

This compound exhibits a strong inhibitory effect on PDE5 with an IC50 value of 0.7 nM, making it more potent than other PDE5 inhibitors like sildenafil and tadalafil . Its selectivity is notable, with over 1000-fold selectivity against other isoforms such as PDE8, PDE9, and PDE10 .

Clinical Studies

Numerous clinical trials have assessed the efficacy of this compound in various populations:

- General Population: In a pivotal study, men with ED showed significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores. For instance, scores improved from baseline averages of 13.6 to 21.8 after treatment with 10 mg this compound compared to a placebo group .

- Diabetic Patients: A randomized trial involving diabetic men demonstrated similar efficacy, with IIEF scores increasing significantly from 13.9 to 22.9 in the this compound group versus a placebo increase from 13.7 to 16.3 (P < 0.0001) .

Case Studies

Case Study: Efficacy in Diabetic Patients

A double-blind study investigated this compound's effects on erectile function in men with diabetes. The results indicated substantial improvements in sexual performance and satisfaction, highlighting this compound's role as a viable treatment option for this population.

Case Study: Safety Profile

In another study focusing on safety, this compound was generally well-tolerated among participants, with side effects primarily including headache, flushing, and dyspepsia. Serious adverse events were rare, underscoring its favorable safety profile compared to other ED treatments .

Summary Table of Biological Activity

| Parameter | This compound |

|---|---|

| Mechanism | PDE5 inhibition |

| IC50 | 0.7 nM |

| Tmax | 40-60 minutes |

| Half-Life | ~4 hours |

| Bioavailability | ~14.5% |

| Protein Binding | ~95% |

| Common Side Effects | Headache, flushing |

Q & A

Basic Research Questions

Q. What standardized methodologies are used to assess vardenafil’s efficacy in clinical trials?

- Methodology : Efficacy is quantified using validated endpoints such as the International Index of Erectile Function (IIEF) erectile function (EF) domain score, Sexual Encounter Profile (SEP) questions (SEP2: vaginal penetration; SEP3: maintenance of erection), and the Global Assessment Question (GAQ) . Randomized, double-blind, placebo-controlled trials (RCTs) with ≥12-week durations are standard, incorporating intention-to-treat (ITT) and last-observation-carried-forward (LOCF) analyses to account for dropout bias .

- Example : In hypertensive patients, this compound increased SEP3 success rates by 38% over placebo (95% CI: 29.5–46.6%) in a meta-analysis of 8 RCTs .

Q. How is this compound’s pharmacokinetic profile characterized in populations with comorbidities?

- Methodology : Phase I/II trials assess parameters like time to maximum concentration (Tmax) , half-life (t½) , and hepatic/renal clearance. For example:

- Half-life : 4–6 hours in healthy males .

- Renal impairment : No dose adjustment required for mild-to-moderate impairment, but monitoring is recommended due to reduced clearance .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize analytical methods for this compound quantification?

- Methodology : The Box-Behnken design (BBD) identifies optimal conditions for high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). For example:

- Factors tested : Mobile phase pH, flow rate, and column temperature.

- Output : A 15-run BBD validated a UPLC method with <2% RSD for precision and >99% accuracy in this compound HCl quantification .

- Application : This design minimizes resource use while maximizing robustness for stability-indicating assays .

Q. What strategies resolve contradictions in meta-analyses of this compound’s efficacy across comorbid conditions?

- Methodology : Stratify data by baseline ED severity , comorbidity type (e.g., diabetes, hypertension), and outcome measures (IIEF vs. SEP). For example:

- Hypertension : A meta-analysis of 8 RCTs showed no significant difference in IIEF-EF improvements between hypertensive (+8.9 points) and non-hypertensive subgroups .

- Diabetes : Dose-dependent efficacy (57–72% GAQ improvement) was observed in diabetic cohorts, contrasting with non-diabetic populations .

Q. How do researchers evaluate this compound’s safety in patients on polypharmacy (e.g., antihypertensives)?

- Methodology : Prospective RCTs with safety endpoints (e.g., blood pressure changes, adverse event rates) and stratification by concomitant medications. For example:

- Hypertension trials : this compound 5–20 mg showed no clinically significant blood pressure changes vs. placebo in patients taking 1–3 antihypertensives (ΔBP: <3 mmHg) .

- Adverse events : Headache (3.1%) and flushing (1.6%) rates were comparable to placebo, with no drug-drug interaction signals .

Q. What experimental designs validate this compound’s long-term (≥52 weeks) efficacy and safety?

- Methodology : Open-label extension studies with real-world evidence (RWE) components, such as the REALISE study (N=73,946):

- Efficacy : 93.3% of CVD patients reported improved erections, with 90% satisfaction rates .

- Safety : Low AE incidence (≤2%) over 12 months supports sustained tolerability .

Q. Methodological Challenges and Solutions

Q. How are patient-reported outcomes (PROs) standardized in ED trials to minimize bias?

- Solution : Use validated instruments (IIEF, SEP) and blinded adjudication of diaries. For example:

- IIEF-EF : Scores ≥26 indicate normal function; improvements ≥4 points are clinically meaningful .

- Real-world data : The REALISE study combined physician interviews and patient diaries to capture PROs across 47 countries .

Q. What statistical approaches handle missing data in ED trials?

- Solution : LOCF analysis and mixed-model repeated measures (MMRM) adjust for dropouts. For example:

- In a spinal cord injury trial, LOCF maintained statistical power despite 15% attrition, showing 19% ejaculation success with this compound vs. 10% placebo (P<0.001) .

Q. Tables for Key Findings

Q. Emerging Research Directions

Q. What novel delivery systems (e.g., inhaled this compound) are under investigation?

- Methodology : Phase IIb trials (e.g., NCT04266197) evaluate inhaled this compound for pulmonary arterial hypertension (PAH). Key metrics include exercise capacity and pulmonary vascular resistance .

Q. How do circadian rhythms impact this compound’s pharmacokinetics in OSA patients?

- Methodology : Factorial RCTs (CPAP ± this compound) measure nocturnal tumescence via RigiScan® . Preliminary data show nonsignificant IIEF-EF improvements (+4 points) with nightly dosing .

Propriétés

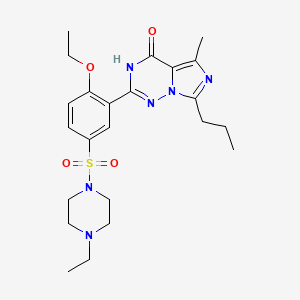

IUPAC Name |

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECKRCOLJRRGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048318 | |

| Record name | Vardenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vardenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 3.5 mg/L at 25 °C /Estimated/, 3.25e-01 g/L | |

| Record name | Vardenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VARDENAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vardenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

3.4X10-19 mm Hg at 25 °C /Estimated/ | |

| Record name | VARDENAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Vardenafil inhibits the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis. Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosal smooth muscle. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cGMP in smooth muscle cells. Cyclic GMP causes smooth muscle relaxation and increased blood flow into the corpus cavernosum. The inhibition of phosphodiesterase type 5 (PDE5) by vardenafil enhances erectile function by increasing the amount of cGMP., Penile erection is a hemodynamic process initiated by the relaxation of smooth muscle in corpus cavernosum and its associated arterioles. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum. Nitric oxide activates the enzyme guanylate cyclase resulting in increased synthesis of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. The cGMP in turn triggers smooth muscle relaxation, allowing increased blood flow into the penis, resulting in erection. The tissue concentration of cGMP is regulated by both the rates of synthesis and degradation via phosphodiesterases (PDEs). The most abundant PDE in the human corpus cavernosum is the cGMP-specific phosphodiesterase type 5 (PDE5); therefore, the inhibition of PDE5 enhances erectile function by increasing the amount of cGMP. Because sexual stimulation is required to initiate the local release of nitric oxide, the inhibition of PDE5 has no effect in the absence of sexual stimulation., In vitro studies have shown that vardenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). The inhibitory effect of vardenafil is more selective on PDE5 than for other known phosphodiesterases (>15-fold relative to PDE6, >130-fold relative to PDE1, >300-fold relative to PDE11, and >1,000-fold relative to PDE2, 3, 4, 7, 8, 9, and 10). | |

| Record name | Vardenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VARDENAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

224785-90-4 | |

| Record name | Vardenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224785-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vardenafil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vardenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vardenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCE6F4125H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VARDENAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vardenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 °C | |

| Record name | Vardenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vardenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.